Cas no 2172274-64-3 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid)

3-{1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-5-メチルフェニル-N-メチルホルムアミド}プロパン酸は、Fmoc保護基を有する特異的なアミノ酸誘導体であり、ペプチド合成において重要な中間体として機能します。その分子構造は、Fmoc基の優れた脱保護特性(穏やかな塩基条件で除去可能)と、メチル基による立体障害の調整を兼ね備え、高収率でのカップリング反応を可能にします。カルボキシル基とアミノ基の両方を有するため、固相ペプチド合成(SPPS)における効率的な鎖伸長に適しています。特に複雑な非天然アミノ酸や修飾ペプチドの合成において、選択的反応性と副生成物の低減が期待できる点が特徴です。

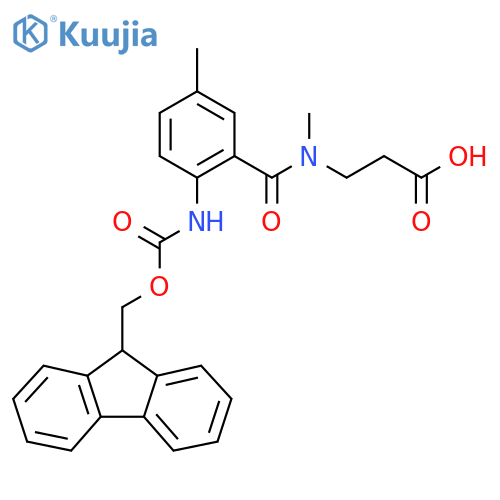

2172274-64-3 structure

商品名:3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid

- EN300-1495070

- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid

- 2172274-64-3

-

- インチ: 1S/C27H26N2O5/c1-17-11-12-24(22(15-17)26(32)29(2)14-13-25(30)31)28-27(33)34-16-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,15,23H,13-14,16H2,1-2H3,(H,28,33)(H,30,31)

- InChIKey: ZUXRZRNFNWSURK-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(C)=CC=1C(N(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 458.18417193g/mol

- どういたいしつりょう: 458.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 721

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 95.9Ų

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495070-2500mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-5000mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-1.0g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1495070-100mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-500mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-250mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-10000mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-50mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1495070-1000mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |

2172274-64-3 | 1000mg |

$3368.0 | 2023-09-28 |

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2172274-64-3 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量